molecular formula C20H25N3O4S B2837103 4-acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide CAS No. 1091476-62-8

4-acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide

Cat. No.: B2837103
CAS No.: 1091476-62-8
M. Wt: 403.5
InChI Key: SAMKMKGBPPDORQ-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide is a versatile chemical compound with a unique structure that allows it to be utilized in various fields such as drug discovery, material science, and chemical biology. This compound is characterized by its complex molecular structure, which includes an acetamido group, a benzamide core, and a sulfonamido linkage to a trimethylphenyl group.

Biochemical Analysis

Biochemical Properties

4-acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide is known to inhibit HDAC1, with an IC50 of 0.57 μM, causing cell cycle arrest at the G1 phase . This compound interacts with several enzymes, proteins, and other biomolecules, particularly those involved in cell cycle regulation .

Cellular Effects

In cellular processes, this compound shows a cytostatic effect with a concomitant increase at the G0/G1 phase, a reduction at the S phase level, and increased apoptosis in A-549 and LX-1 cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It specifically inhibits the activity of HDAC1, leading to changes in gene expression and cell cycle arrest .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound demonstrates stable effects on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acylation of 4-amino-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide with acetic anhydride to introduce the acetamido group . The reaction is usually carried out in the presence of a base such as potassium carbonate to neutralize the acetic acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of automated synthesis platforms can streamline the process, reducing the need for manual intervention and minimizing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide in the presence of catalysts like sodium tungstate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium tungstate, ethylenediaminetetraacetic acid (EDTA)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroxide radicals, while reduction can yield amines or alcohols.

Scientific Research Applications

4-acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (4-acetamido-TEMPO): A stable radical used for oxidation reactions in organic chemistry.

    N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide: Another compound with similar structural features and applications in oxidation reactions.

Uniqueness

4-acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide is unique due to its combination of an acetamido group, a benzamide core, and a sulfonamido linkage to a trimethylphenyl group. This structure provides it with distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-acetamido-N-[2-[(2,4,6-trimethylphenyl)sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-13-11-14(2)19(15(3)12-13)28(26,27)22-10-9-21-20(25)17-5-7-18(8-6-17)23-16(4)24/h5-8,11-12,22H,9-10H2,1-4H3,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMKMKGBPPDORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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